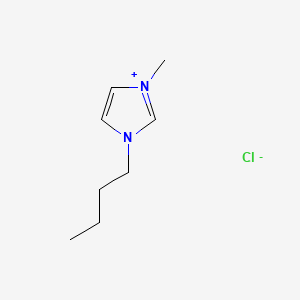

1-Butyl-3-methylimidazolium chloride

説明

Structure

3D Structure of Parent

特性

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.ClH/c1-3-4-5-10-7-6-9(2)8-10;/h6-8H,3-5H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHDQNOXQSTVAIC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6031461 | |

| Record name | 1-Butyl-3-methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6031461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly yellow solid; [Merck Index] Colorless or yellowish solid with a solvent odor; [NTP] Light yellow hygroscopic solid; [Sigma-Aldrich MSDS] | |

| Record name | Butylmethylimidazolium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19342 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

79917-90-1 | |

| Record name | 1-Butyl-3-methylimidazolium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79917-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butylmethylimidazolium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079917901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butyl-3-methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6031461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-butyl-1-methyl-1H-imidazol-3-ium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Butyl-3-methylimidazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYLMETHYLIMIDAZOLIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41PS77334A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis and characterization of 1-butyl-3-methylimidazolium chloride

An In-depth Technical Guide to the Synthesis and Characterization of 1-Butyl-3-methylimidazolium Chloride

Introduction

This compound, commonly abbreviated as [BMIM]Cl, is a prominent ionic liquid that has garnered significant attention in various fields of research and industry. Ionic liquids are salts with melting points below 100°C, and they exhibit unique properties such as low vapor pressure, high thermal stability, and tunable solvency. [BMIM]Cl, in particular, is valued for its ability to dissolve a wide range of materials, including cellulose, and for its applications as a solvent in organic synthesis, a catalyst, and an electrolyte. This guide provides a comprehensive overview of the synthesis and characterization of [BMIM]Cl, intended for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The most common method for synthesizing [BMIM]Cl is through the nucleophilic substitution reaction of 1-methylimidazole (B24206) with 1-chlorobutane (B31608).[1][2] This quaternization reaction leads to the formation of the 1-butyl-3-methylimidazolium cation and the chloride anion.

Reaction Scheme

The synthesis follows a straightforward SN2 mechanism where the nitrogen atom of the 1-methylimidazole acts as a nucleophile, attacking the electrophilic carbon of 1-chlorobutane.

Caption: Synthesis workflow for this compound.

Experimental Protocols

Synthesis Protocol

Several variations of the synthesis protocol exist, primarily differing in the choice of solvent and reaction conditions. Below are two representative methods.

Method 1: Synthesis in Toluene [3][4]

-

To a vigorously stirred solution of 1-methylimidazole (1.25 mol) in toluene (125 cm³), add 1-chlorobutane (1.38 mol) at 0°C.[3]

-

Heat the solution to reflux at approximately 110°C for 24 hours under a nitrogen atmosphere.[3]

-

After reflux, cool the mixture and place it in a freezer at approximately -20°C for 12 hours to facilitate precipitation.[3]

-

The resulting product can be further purified by washing with ethyl acetate to remove unreacted starting materials.[5]

-

Dry the final product under a high vacuum at an elevated temperature (e.g., 50-100°C) for 24 hours to remove any residual solvent and water.[4][5]

Method 2: Synthesis in Acetonitrile [5]

-

Prepare a solution of 1-chlorobutane (108 mmol) and 1-methylimidazole (108 mmol) in acetonitrile (60 mL).[5]

-

Reflux the solution for 48 hours under an inert atmosphere (e.g., Argon).[5]

-

After cooling to room temperature, two layers will be observed. Remove the upper layer.[5]

-

Extract the lower layer three times with ethyl acetate to remove unreacted starting materials.[5]

-

Remove the remaining solvent using a rotary evaporator.[5]

-

Dry the product under a high vacuum at 50°C for 24 hours.[5]

Characterization of [BMIM]Cl

Thorough characterization is crucial to confirm the identity, purity, and properties of the synthesized [BMIM]Cl.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of [BMIM]Cl.

-

¹H-NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms.

-

¹³C-NMR: The carbon-13 NMR spectrum helps in identifying the carbon skeleton of the molecule.

Experimental Protocol for NMR Analysis [1]

-

Dissolve approximately 30 mg of the synthesized [BMIM]Cl in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃CN).[1][5]

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra using a spectrometer, for instance, a 300 MHz or 400 MHz instrument.[1][6]

Table 1: NMR Spectroscopic Data for [BMIM]Cl

| Technique | Solvent | Chemical Shift (δ) in ppm | Assignment | Reference |

| ¹H-NMR | CD₃CN | 9.77 (s, 1H) | NCHN (C2-H) | [5] |

| 7.54 (m, 1H) | NCH (C4-H or C5-H) | [5] | ||

| 7.51 (m, 1H) | NCH (C4-H or C5-H) | [5] | ||

| 4.22 (t, 2H) | NCH₂(butyl) | [5] | ||

| 3.90 (s, 3H) | NCH₃ | [5] | ||

| 1.76-1.86 (m, 2H) | NCH₂CH₂(butyl) | [5] | ||

| 1.26-1.36 (m, 2H) | N(CH₂)₂CH₂(butyl) | [5] | ||

| 0.91 (t, 3H) | N(CH₂)₃CH₃(butyl) | [5] | ||

| ¹H-NMR | DMSO-d₆ | 9.79 (s, 1H) | NCHN (C2-H) | [6] |

| 8.01 (s, 1H) | NCH (C4-H or C5-H) | [6] | ||

| 7.91 (s, 1H) | NCH (C4-H or C5-H) | [6] | ||

| 4.21 (t, 2H) | NCH₂(butyl) | [6] | ||

| 3.88 (s, 3H) | NCH₃ | [6] | ||

| 1.72 (m, 2H) | NCH₂CH₂(butyl) | [6] | ||

| 1.19 (m, 2H) | N(CH₂)₂CH₂(butyl) | [6] | ||

| 0.81 (t, 3H) | N(CH₂)₃CH₃(butyl) | [6] | ||

| ¹³C-NMR | CDCl₃ | 137.12 | C2 (NCHN) | [2] |

| 123.2 | C5 | [2] | ||

| 122.3 | C4 | [2] | ||

| 49.31 | C6 (NCH₂) | [2] | ||

| 35.93 | C10 (NCH₃) | [2] | ||

| 31.8 | C7 | [2] | ||

| 19.1 | C8 | [2] | ||

| 13.1 | C9 | [2] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in [BMIM]Cl by measuring the absorption of infrared radiation.

Experimental Protocol for FT-IR Analysis [1]

-

Prepare a KBr pellet containing a small amount of the synthesized [BMIM]Cl.

-

Alternatively, the spectrum can be recorded on a neat sample using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over a range of 4000-400 cm⁻¹.[7]

Table 2: FT-IR Spectroscopic Data for [BMIM]Cl

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

| 3330–3450 | Quaternary amine salt formation | [1] |

| 2973, 2870 | Aliphatic asymmetric and symmetric C-H stretching (methyl groups) | [1] |

| 1635, 1600 | C=C and C=N stretching | [1] |

| 840 | C-N stretching | [1] |

Thermal Analysis

Thermal analysis techniques are employed to determine the stability and phase behavior of [BMIM]Cl at different temperatures.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition temperature.

Experimental Protocol for TGA

-

Place a small amount of the sample (typically 5-10 mg) in a TGA pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or helium) at a constant heating rate (e.g., 10 K/min).[5]

-

Record the mass loss as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material, such as melting point and glass transition temperature.

Experimental Protocol for DSC

-

Seal a small amount of the sample in a DSC pan.

-

Heat and/or cool the sample at a controlled rate (e.g., 1 K/min) over a specified temperature range.[8]

-

Record the heat flow to identify thermal events.

Table 3: Thermal Properties of [BMIM]Cl

| Property | Value | Technique | Reference |

| Onset Decomposition Temperature (Ton) | 530.5 K (257.35 °C) | TGA | [5] |

| Melting Point (Tm) | 66-67 °C | - | [9] |

| Melting Point (Tm) | 74(1) °C | DSC | [8] |

| Freezing Point | 63(1) °C | DSC | [8] |

Physicochemical Properties

The physical properties of [BMIM]Cl are important for its application as a solvent and electrolyte.

Table 4: Physicochemical Properties of [BMIM]Cl

| Property | Value | Conditions | Reference |

| Conductivity | 1.6 mS/cm | 25 °C | [2] |

| Viscosity | 884 cP | 25 °C | [2] |

| Water Content | 0.28 wt% | - | [2] |

Conclusion

The synthesis of this compound is a well-established process that can be readily performed in a laboratory setting. The characterization of the resulting ionic liquid using a combination of spectroscopic and thermal analysis techniques is essential to ensure its purity and to understand its physicochemical properties. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals working with this versatile ionic liquid. The unique properties of [BMIM]Cl continue to make it a subject of great interest for a wide array of applications, from green chemistry to materials science.

References

Physicochemical Properties of 1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl): An In-depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: 1-Butyl-3-methylimidazolium chloride, commonly abbreviated as [BMIM]Cl, is a pioneering and extensively studied ionic liquid. Its unique set of properties, including low vapor pressure, high thermal stability, and tunable solubility, has positioned it as a versatile solvent and material in a myriad of applications, from organic synthesis and biomass processing to electrochemistry. This technical guide provides a comprehensive overview of the core physicochemical properties of [BMIM]Cl, supported by quantitative data, detailed experimental protocols, and logical workflows to serve as a foundational resource for scientific and industrial applications.

General and Structural Properties

[BMIM]Cl is an organic salt with a melting point near room temperature, classifying it as an ionic liquid.[1][2] It is composed of an imidazolium-based organic cation and a chloride anion. Its hygroscopic nature and structural characteristics, such as extensive hydrogen bonding, are fundamental to its physical behavior.[3][4]

Table 1: General and Molecular Properties of [BMIM]Cl

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₅ClN₂ | [5] |

| Molecular Weight | 174.67 g/mol | [4] |

| Appearance | Colorless to light yellow hygroscopic solid | [4] |

| Melting Point | ~70 °C (343.15 K) | [6] |

| CAS Number | 79917-90-1 |[6] |

Crystal Structure

Single-crystal X-ray diffraction analysis has revealed that [BMIM]Cl crystallizes in a monoclinic system.[3] The solid-state structure is heavily influenced by a network of hydrogen bonds involving the chloride anion and hydrogen atoms on the imidazolium (B1220033) ring. Additionally, hydrophobic interactions between the n-butyl chains of the cations play a crucial role in the crystal packing.[3][7][8] These interactions are believed to persist, at least locally, in the liquid state.[3][9]

Table 2: Crystal Structure Data for [BMIM]Cl

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | [3] |

| Space Group | P2₁/n | [3] |

| Unit Cell Dimensions | a = 9.982 Å, b = 11.590 Å, c = 10.077 Å | [3] |

| Unit Cell Angle | β = 121.80° | [3] |

| Calculated Density | 1.17 g/cm³ |[3] |

Synthesis and Characterization

The synthesis of [BMIM]Cl is typically achieved through a nucleophilic substitution reaction (quaternization) between 1-methylimidazole (B24206) and 1-chlorobutane (B31608).[1] Several variations of this procedure exist, primarily differing in solvent choice and reaction conditions.

Experimental Protocols for Synthesis

-

Protocol 1 (Reflux in Toluene): To a vigorously stirred solution of 1-methylimidazole (1.25 mol) in toluene (125 cm³) at 0°C, 1-chlorobutane (1.38 mol) is added.[5] The solution is heated to reflux at approximately 110°C for 24 hours.[5] After cooling, the toluene is decanted, and the resulting crude product is recrystallized from acetonitrile (B52724) and then ethyl acetate (B1210297) to yield a white crystalline solid, which is subsequently dried under vacuum.[5]

-

Protocol 2 (Reflux in Acetonitrile): A solution of 1-chlorobutane (108 mmol) and 1-methylimidazole (108 mmol) in acetonitrile (60 mL) is refluxed for 48 hours under an inert atmosphere.[10] After cooling, the product layer is separated and washed multiple times with ethyl acetate to remove unreacted starting materials. The remaining solvent is removed via a rotary evaporator, and the final product is dried under high vacuum at 50°C for 24 hours.[10]

Thermophysical Properties

The physical properties of [BMIM]Cl, such as density and viscosity, are highly sensitive to temperature and the presence of impurities, particularly water.

Density

The density of pure [BMIM]Cl is approximately 1.08 g/cm³ at room temperature.[11] It exhibits a linear decrease with an increase in temperature.[12][13]

Table 3: Density of Pure [BMIM]Cl at Various Temperatures

| Temperature (K) | Density (g/cm³) | Reference |

|---|---|---|

| 298.15 | 1.080 - 1.081 | [11] |

| 303.15 | ~1.077 | [12][14] |

| 313.15 | ~1.071 | [12][14] |

| 323.15 | ~1.065 | [12][14] |

| 353.15 | ~1.047 |[15] |

-

Experimental Protocol (Densitometry): Density is measured using a calibrated digital densimeter. The instrument is typically calibrated using dry air and deionized, bidistilled water. Measurements are performed at controlled temperatures, and the average of multiple readings is reported.[15]

Viscosity

[BMIM]Cl is a highly viscous ionic liquid, a characteristic that is drastically reduced by increasing temperature or adding co-solvents.[16][17]

Table 4: Viscosity of Pure [BMIM]Cl at Various Temperatures

| Temperature (°C) | Temperature (K) | Viscosity (mPa·s or cP) | Reference |

|---|---|---|---|

| 30 | 303.15 | 11,000 | [16] |

| 60 | 333.15 | 697 | [16] |

| 80 | 353.15 | 142 | [17] |

| 100 | 373.15 | 68 | [17] |

| 120 | 393.15 | 31 |[17] |

-

Experimental Protocol (Viscometry): The viscosity of [BMIM]Cl and its mixtures can be measured using various types of viscometers, such as a falling-ball, rotational, or capillary viscometer. The temperature must be precisely controlled throughout the measurement. The temperature dependence of viscosity is often fitted to the Vogel-Fulcher-Tammann (VFT) equation.[16][18]

Thermal Stability

[BMIM]Cl possesses good thermal stability, though prolonged exposure to elevated temperatures can cause degradation.[19]

Table 5: Thermal Decomposition Data for [BMIM]Cl

| Parameter | Temperature (°C) | Notes | Reference |

|---|---|---|---|

| Onset of Decomposition (Tonset) | 246 | Extrapolated onset from fast-scan TGA/DTG. | [20] |

| Initial Decomposition (T10%) | 246 | Temperature at ~10% mass loss. | [2] |

| Complete Decomposition | >300 | Complete mass loss observed in TGA scans. |[2][20] |

-

Experimental Protocol (Thermogravimetric Analysis - TGA): Thermal stability is determined using TGA. A sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (like nitrogen or helium), and its mass is recorded as a function of temperature. The onset temperature of decomposition is determined from the resulting mass loss curve.[2][10]

Transport and Solution Properties

Electrical Conductivity

The conductivity of [BMIM]Cl is a result of the mobility of its constituent ions. It is strongly dependent on temperature and viscosity.

-

Temperature Dependence: The ionic conductivity of pure [BMIM]Cl increases as the temperature rises, which corresponds to the decrease in viscosity.[21][22] This relationship can be described by the Arrhenius or VTF equations.[21]

-

Effect of Solvents: The addition of polar organic solvents or water significantly enhances conductivity by reducing viscosity and facilitating ion mobility.[11][21] In aqueous solutions, conductivity typically increases with the concentration of [BMIM]Cl to a certain point, after which it may decrease due to ion pairing and increased viscosity.[23]

-

Experimental Protocol (Conductometry): Electrical conductivity is measured using a digital conductivity meter with a calibrated probe. The measurements are performed on the liquid sample in a temperature-controlled cell.[23]

Solubility

The solubility of [BMIM]Cl is dictated by its polarity and ability to form hydrogen bonds.

Table 6: Qualitative Solubility of [BMIM]Cl in Common Solvents

| Solvent | Solubility | Reference |

|---|---|---|

| Water | Soluble | [1] |

| Methanol | Soluble | [1] |

| Ethanol | Soluble | [1] |

| Acetone | Soluble | [1] |

| Acetonitrile | Soluble | [1] |

| Ethyl Acetate | Insoluble |[1] |

-

Experimental Protocol (Dynamic Method): The solubility can be determined using a dynamic method where a mixture of the ionic liquid and solvent is heated at a constant rate with stirring until the last solid particles disappear, which is observed visually or with a photodetector. This temperature corresponds to the solubility at that specific composition.[24]

Surface Tension and Refractive Index

-

Surface Tension: For binary mixtures with water, the surface tension decreases upon the addition of [BMIM]Cl. A critical aggregation concentration (CAC) for [BMIM]Cl in water has been reported at a mole fraction of 0.234.[25][26]

-

Refractive Index: In binary mixtures with organic solvents (e.g., acetonitrile, ethanol, acetone, DMSO), the refractive index generally increases with a higher concentration of [BMIM]Cl.[11]

-

Experimental Protocols: Surface tension is measured using a tensiometer (e.g., Wilhelmy plate or du Noüy ring method). The refractive index is determined using a temperature-controlled Abbe refractometer.[11][25]

References

- 1. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound | C8H15ClN2 | CID 2734161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. This compound = 98.0 HPLC 79917-90-1 [sigmaaldrich.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Crystal Structure of this compound. A Clue to the Elucidation of the Ionic Liquid Structure | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. scribd.com [scribd.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. repositorio2.unb.br [repositorio2.unb.br]

- 19. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Study of Effect of Water on the Physicochemical Properties of 1-Buthyl-3-Methylimidazolium Chloride Ionic Liquids | Scientific.Net [scientific.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Butyl-3-methylimidazolium Chloride for Researchers and Drug Development Professionals

CAS Number: 79917-90-1

This technical guide provides a comprehensive overview of 1-butyl-3-methylimidazolium chloride ([Bmim]Cl), an ionic liquid of significant interest in various scientific and industrial fields, including chemical synthesis, materials science, and drug development. This document details its physicochemical properties, synthesis and purification protocols, key applications, and toxicological profile to support its use by researchers, scientists, and drug development professionals.

Core Properties of this compound

This compound is a versatile ionic liquid known for its low volatility, thermal stability, and ability to dissolve a wide range of organic and inorganic materials.[1] It is a white to yellow crystalline powder at room temperature and is hygroscopic.[2]

Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | References |

| CAS Number | 79917-90-1 | [3] |

| Molecular Formula | C₈H₁₅ClN₂ | [3] |

| Molecular Weight | 174.67 g/mol | [3] |

| Appearance | White to yellow crystalline powder | [2] |

| Melting Point | ~70 °C | [4] |

| Density | 1.08 g/cm³ (at 25 °C, dried) | [4] |

| Flash Point | 192 °C | [4] |

| Thermal Decomposition Onset | ~240.3 °C | [5] |

| Solubility | Soluble in acetone, acetonitrile (B52724), hot ethyl acetate (B1210297), isopropyl alcohol, methylene (B1212753) chloride, and methanol. Insoluble in hexane (B92381) and toluene (B28343). | [4] |

| Viscosity | Decreases with increasing temperature. For example, from ~0.375 Pa·s at 80 °C to ~0.081 Pa·s at 120 °C. | [6] |

| Heat Capacity (Cp) | Glass transition with a large Cp jump at 225 K. | [7] |

Synthesis and Purification

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of [Bmim]Cl involves the quaternization of 1-methylimidazole (B24206) with 1-chlorobutane (B31608).[2][8]

Materials:

-

1-methylimidazole

-

1-chlorobutane

-

Toluene (or acetonitrile)

-

Ethyl acetate

Procedure:

-

To a vigorously stirred solution of 1-methylimidazole (1.0 mol) in toluene (100 mL) at 0°C, add 1-chlorobutane (1.1 mol).[8]

-

Heat the solution to reflux at approximately 70-110°C for 24-48 hours under an inert atmosphere (e.g., nitrogen).[2][8]

-

After the reaction period, cool the mixture. If two layers are observed, separate the lower, product-rich layer.[4]

-

Wash the product layer with ethyl acetate multiple times to remove unreacted starting materials.[4]

-

Remove the remaining solvent using a rotary evaporator.

-

Dry the resulting solid product under high vacuum at 50-60°C for 24-48 hours to yield the final product.[2][4]

Experimental Protocol: Purification of this compound

Purification is crucial to remove unreacted starting materials and colored impurities.

Materials:

-

Crude this compound

-

Acetonitrile

-

Ethyl acetate

-

Activated charcoal (optional)

Procedure:

-

Dissolve the crude [Bmim]Cl in a minimal amount of acetonitrile.

-

(Optional) Add activated charcoal to the solution and stir for several hours to decolorize.

-

Filter the solution to remove the activated charcoal.

-

Add the acetonitrile solution dropwise to a larger volume of stirred ethyl acetate to precipitate the purified [Bmim]Cl.

-

Collect the white solid by filtration.

-

Wash the solid with fresh ethyl acetate.

-

Dry the purified product under vacuum.

Applications in Research and Drug Development

[Bmim]Cl has a wide array of applications owing to its unique properties.

Green Chemistry and Catalysis

As a "green" solvent, [Bmim]Cl offers an alternative to volatile organic compounds (VOCs), reducing environmental emissions.[1] It can act as both a solvent and a catalyst in various organic reactions, such as Friedel-Crafts alkylation and acylation.[2]

Experimental Protocol: Friedel-Crafts Acylation of Anisole (B1667542)

Materials:

-

This compound

-

Anhydrous aluminum chloride (AlCl₃)

-

Anisole

-

Acetyl chloride

-

Diethyl ether (for extraction)

Procedure:

-

In a reaction vessel under an inert atmosphere, prepare the acidic ionic liquid by carefully adding anhydrous AlCl₃ to [Bmim]Cl with stirring. The molar ratio will determine the Lewis acidity.

-

Add anisole to the ionic liquid.

-

Slowly add acetyl chloride to the stirred mixture at a controlled temperature.

-

Allow the reaction to proceed for the desired time (monitor by TLC or GC).

-

Upon completion, quench the reaction by carefully adding ice-water.

-

Extract the product with diethyl ether.

-

Wash the organic layer with a sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Purify the product by column chromatography or distillation.

Biomass Processing and Cellulose (B213188) Dissolution

[Bmim]Cl is highly effective at dissolving cellulose, a key component of biomass.[2] This property is crucial for the conversion of biomass into biofuels and other valuable biochemicals.[1]

Experimental Protocol: Preparation of Cellulose Nanoparticles

Materials:

-

Microcrystalline cellulose (MCC)

-

This compound

-

Deionized water (as an anti-solvent)

Procedure:

-

Dry the MCC and [Bmim]Cl under vacuum to remove moisture.

-

Add MCC to [Bmim]Cl in a reaction vessel.

-

Heat the mixture with stirring (e.g., at 100-125°C) until the cellulose is completely dissolved.[9]

-

Rapidly add deionized water to the cellulose-[Bmim]Cl solution with vigorous stirring to precipitate the cellulose as nanoparticles.[9]

-

Wash the resulting nanoparticle suspension repeatedly with deionized water via centrifugation to remove the ionic liquid.

-

The purified cellulose nanoparticle suspension can then be used for further applications.

Pharmaceutical and Drug Development Applications

In the pharmaceutical industry, [Bmim]Cl serves as a pharmaceutical intermediate and a solvent for drug formulation and delivery.[1][10] Its ability to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs) is of particular interest.[1] It is utilized in the production of antifungal and hypoglycemic medications.[10]

Toxicological Profile

While ionic liquids are often touted as "green" solvents due to their low volatility, their potential toxicity is an important consideration. [Bmim]Cl has been shown to exhibit toxicity to various organisms.

Mechanism of Toxicity: Studies have shown that [Bmim]Cl can cause concentration- and time-dependent decreases in cellular viability.[11] The proposed mechanism involves the disruption of the cell's extracellular polymeric substances (EPS), leading to damage to the cell membrane and inactivation of the cell.[12] This can inhibit microbial processes such as anaerobic digestion by affecting key microbial populations.[12] It has been classified as slightly irritating to the skin and mildly irritating to the eye.[13] The oral LD₅₀ in female rats has been estimated.[13]

Conclusion

This compound is an ionic liquid with a rich and diverse range of applications that are highly relevant to researchers, scientists, and professionals in drug development. Its unique properties as a solvent and catalyst, particularly in green chemistry and biomass processing, make it a valuable tool. However, a thorough understanding of its synthesis, purification, and toxicological profile is essential for its safe and effective use. This guide provides a foundational understanding to facilitate its application in innovative research and development endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. guidechem.com [guidechem.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 79917-90-1 [chemicalbook.com]

- 5. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. digitum.um.es [digitum.um.es]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Decomposition of 1-Butyl-3-methylimidazolium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of the ionic liquid 1-butyl-3-methylimidazolium chloride ([BMIM]Cl). Understanding the thermal stability and degradation pathways of [BMIM]Cl is critical for its application in various fields, including as a solvent in chemical reactions and biomass processing, where elevated temperatures are often required. This document summarizes key quantitative data, details common experimental protocols for thermal analysis, and visualizes the decomposition mechanism and experimental workflow.

Thermal Stability and Decomposition Profile

This compound is a widely studied ionic liquid, and its thermal stability is a key parameter for its practical applications. The thermal decomposition of [BMIM]Cl is influenced by factors such as temperature, heating rate, and the presence of impurities. Thermogravimetric analysis (TGA) is the primary technique used to evaluate its thermal stability.

Under dynamic heating conditions in an inert atmosphere (e.g., nitrogen or helium), [BMIM]Cl typically exhibits a single-step mass loss. The onset temperature of decomposition (Tonset), a critical indicator of thermal stability, is generally observed to be above 200°C.[1][2] However, it is important to note that slow degradation can occur at significantly lower temperatures (120–150 °C) under isothermal conditions over extended periods.[1] The decomposition proceeds with a total mass loss approaching 100%.[3]

The thermal stability of imidazolium-based ionic liquids is significantly influenced by the nature of the anion. For 1-butyl-3-methylimidazolium based ionic liquids, the thermal stability follows the trend: [bmim]OAc < [bmim]Cl < [bmim]MeSO4, which correlates with the decreasing basicity of the anion.[1]

Quantitative Decomposition Data

The following table summarizes the key thermal decomposition parameters for [BMIM]Cl obtained from thermogravimetric analysis under a nitrogen atmosphere.

| Parameter | Value | Experimental Conditions | Reference |

| Onset Decomposition Temperature (Tonset) | 530.5 K (257.35 °C) | Heating rate: 10 K/min | [4] |

| Onset Decomposition Temperature (Tonset) | ~246 °C | - | [2][3] |

| Temperature for 10% Mass Loss | 246 °C | - | [3] |

| Peak Decomposition Temperature | 290 °C | Pyrolysis temperature for product analysis | [1] |

| Complete Decomposition Temperature | ~300 °C | - | [3] |

Decomposition Mechanism and Products

The thermal decomposition of [BMIM]Cl is a complex process that results in the formation of various volatile and semi-volatile products. The primary degradation pathways are believed to involve nucleophilic substitution (SN2) reactions and the formation of N-heterocyclic carbenes (NHCs).[1]

The main decomposition products identified through techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Knudsen Effusion Mass Spectrometry (KEMS) include:

The identification of these products supports a mechanism where the chloride anion attacks the methyl and butyl groups of the imidazolium (B1220033) cation.[3][4] The imidazolium ring itself can also undergo fragmentation.[3]

Below is a proposed general mechanism for the thermal decomposition of [BMIM]Cl.

Experimental Protocols

The following sections detail the typical experimental methodologies employed for the thermal analysis of [BMIM]Cl.

Thermogravimetric analysis is used to determine the thermal stability and decomposition profile of [BMIM]Cl.

-

Instrument: A thermogravimetric analyzer (e.g., TA Instruments Q50, PerkinElmer 'Pyris 1').[5][6]

-

Sample Preparation: A small amount of the [BMIM]Cl sample (typically 4-8 mg) is placed in a sample pan (e.g., platinum or ceramic).[6] To ensure accuracy, the ionic liquid is typically dried under vacuum prior to analysis to remove any absorbed water.[5]

-

Dynamic TGA:

-

Heating Rate: A constant heating rate, commonly 10 K/min or 20 K/min, is applied.[4][6]

-

Temperature Range: The analysis is typically run from ambient temperature up to a temperature where the sample has completely decomposed (e.g., 600-800 K).[4]

-

Atmosphere: A continuous flow of an inert gas, such as nitrogen or helium, is maintained throughout the experiment to prevent oxidative degradation.[4][5]

-

-

Isothermal TGA:

-

The sample is rapidly heated to a specific isothermal temperature and held for an extended period (e.g., several hours) to observe mass loss over time at temperatures below the dynamic Tonset.[1]

-

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset decomposition temperature (Tonset), the peak decomposition temperature (from the derivative thermogravimetric curve, DTG), and the percentage of mass loss at different stages.

To identify the decomposition products, TGA is often coupled with other analytical techniques such as mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR).

-

TGA-MS: The volatile products evolved during the TGA experiment are transferred to a mass spectrometer for identification based on their mass-to-charge ratio.[3][6]

-

Pyrolysis-GC-MS: The ionic liquid is rapidly heated to a specific pyrolysis temperature in a pyrolyzer, and the resulting fragments are separated by a gas chromatograph and identified by a mass spectrometer.[1]

The general workflow for the thermal analysis of [BMIM]Cl is illustrated in the diagram below.

Conclusion

The thermal decomposition of this compound is a critical consideration for its use in applications requiring elevated temperatures. While it exhibits good thermal stability with an onset of decomposition typically above 200°C, prolonged exposure to even moderate temperatures can lead to degradation. The primary decomposition pathway involves nucleophilic attack by the chloride anion on the alkyl substituents of the imidazolium cation, leading to the formation of volatile products such as alkyl halides and substituted imidazoles. A thorough understanding of these degradation processes, facilitated by the experimental protocols outlined in this guide, is essential for optimizing reaction conditions and ensuring the safe and effective use of this ionic liquid.

References

- 1. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Evaporation/Decomposition Behavior of this compound (BMImCL) Investigated through Effusion and Thermal Analysis Techniques [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

Solubility of Organic Compounds in 1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of various organic compounds in the ionic liquid 1-butyl-3-methylimidazolium chloride ([BMIM]Cl). This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where ionic liquids are utilized as alternative solvents. The guide summarizes quantitative solubility data, details common experimental methodologies for solubility determination, and provides visual representations of these workflows.

Introduction to [BMIM]Cl as a Solvent

This compound ([BMIM]Cl) is a well-characterized ionic liquid that has garnered significant attention for its unique solvent properties. It is a salt with a melting point below 100°C, existing as a liquid at or near room temperature. Its negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of polar and nonpolar organic compounds make it an attractive "green" alternative to volatile organic solvents in various applications, including synthesis, catalysis, and extractions.[1] The solubility of organic compounds in [BMIM]Cl is influenced by factors such as the functional groups of the solute, temperature, and the presence of other components.

Quantitative Solubility Data

The following tables summarize the experimentally determined solubility of various organic compounds in [BMIM]Cl. The data is presented as the mole fraction of the solute (x) at equilibrium at different temperatures (T).

Solubility of Alcohols in [BMIM]Cl

The solubility of alcohols in [BMIM]Cl has been a subject of interest due to the importance of alcohol-ionic liquid mixtures in various chemical processes. Generally, shorter-chain alcohols exhibit higher solubility.

| Alcohol | Temperature (K) | Solubility (x) | Reference |

| Methanol | Miscible | - | [1] |

| Ethanol | Miscible | - | [1] |

| 1-Butanol | Miscible | - | [1] |

It is important to note that while many short-chain alcohols are fully miscible with [BMIM]Cl, the solubility of longer-chain alcohols tends to decrease.

Solubility of Aromatic Compounds in [BMIM]Cl

Aromatic compounds often exhibit significant solubility in imidazolium-based ionic liquids due to potential π-π interactions between the imidazolium (B1220033) ring and the aromatic ring of the solute.

| Aromatic Compound | Temperature (K) | Solubility (x) | Reference |

| Dibenzothiophene | 303.15 | High (qualitative) | [1] |

| Thiophene | 303.15 | High (qualitative) | [1] |

| Benzothiophene | 303.15 | High (qualitative) | [1] |

| 3-Methylthiophene | 303.15 | High (qualitative) | [1] |

Quantitative data for aromatic hydrocarbons in [BMIM]Cl is an active area of research. The provided data indicates a strong affinity for sulfur-containing aromatic compounds.

Solubility of Other Organic Solvents in [BMIM]Cl

The miscibility of [BMIM]Cl with various common organic solvents is a key consideration for its use in binary solvent systems.

| Organic Solvent | Miscibility | Reference |

| Acetonitrile | Miscible | [1] |

| Acetone | Miscible | [1] |

| Ethyl Acetate | Immiscible | [1] |

Experimental Protocols for Solubility Determination

The determination of the solubility of organic compounds in ionic liquids like [BMIM]Cl is typically carried out using one of two primary experimental methods: the dynamic method or the static equilibrium method.

Dynamic Method (Synthetic Method)

The dynamic method is a widely used technique for determining the solid-liquid equilibrium (SLE) of a binary mixture. It involves the visual observation of the disappearance of the solid phase upon controlled heating of a mixture with a known composition.

Detailed Methodology:

-

Sample Preparation: A series of samples with known compositions of the organic solute and [BMIM]Cl are prepared gravimetrically in sealed glass ampoules.

-

Heating and Observation: The ampoules are placed in a thermostatically controlled bath. The temperature is slowly increased at a constant rate (e.g., 0.2 K/min) while the mixture is continuously stirred.

-

Equilibrium Temperature Determination: The temperature at which the last solid crystals of the solute disappear is recorded as the equilibrium temperature for that specific composition.

-

Phase Diagram Construction: By repeating this procedure for samples with different compositions, a solid-liquid phase diagram can be constructed, from which the solubility at various temperatures can be determined.[2][3][4]

Static Equilibrium Method (Shake-Flask Method)

The static equilibrium method involves equilibrating a saturated solution of the organic solute in [BMIM]Cl at a constant temperature and then determining the concentration of the solute in the liquid phase.

Detailed Methodology:

-

Sample Preparation: An excess amount of the organic solute is added to a known amount of [BMIM]Cl in a sealed vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated liquid phase. This is typically achieved by centrifugation followed by careful decantation of the supernatant, or by filtration through a syringe filter. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Concentration Analysis: The concentration of the solute in the saturated [BMIM]Cl solution is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or Gas Chromatography (GC).

-

Calibration: A calibration curve is prepared using standard solutions of the solute in a suitable solvent to quantify the concentration in the experimental samples.

Factors Influencing Solubility in [BMIM]Cl

The solubility of an organic compound in [BMIM]Cl is a complex interplay of various intermolecular forces. The ability of the imidazolium ring of [BMIM]+ to participate in π-π and hydrogen bonding interactions plays a significant role in the dissolution of many organic solutes. For instance, the high solubility of sulfur-containing aromatic compounds is attributed to such interactions.[1] The nature of the anion, in this case, chloride (Cl-), also significantly influences the solvent properties of the ionic liquid.

Conclusion

This technical guide provides a foundational understanding of the solubility of organic compounds in the ionic liquid [BMIM]Cl. The tabulated data, while not exhaustive, offers a starting point for researchers. The detailed experimental protocols for the dynamic and static equilibrium methods provide a practical framework for conducting solubility measurements. As research in the field of ionic liquids continues to expand, it is anticipated that a more extensive and comprehensive database of solubility data in [BMIM]Cl will become available, further enabling its application in diverse scientific and industrial domains.

References

The Hygroscopic Nature of 1-Butyl-3-methylimidazolium Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of the ionic liquid 1-butyl-3-methylimidazolium chloride ([BMIM]Cl). Understanding the interaction of [BMIM]Cl with atmospheric moisture is critical for its application in various fields, including as a solvent in organic synthesis, a component in electrolytes, and its potential use in drug delivery systems. The presence of water can significantly alter the physicochemical properties of ionic liquids, such as viscosity, density, conductivity, and solvent behavior. This guide offers quantitative data on water absorption, detailed experimental protocols for its measurement, and visual representations of the underlying processes to aid researchers in handling and utilizing this versatile compound effectively.

Water Sorption Behavior of [BMIM]Cl

This compound is a hygroscopic salt, meaning it readily attracts and holds water molecules from the surrounding environment. The extent of water absorption is dependent on the ambient relative humidity (RH). The chloride anion, in particular, contributes significantly to the hygroscopicity of imidazolium-based ionic liquids through strong hydrogen bonding with water molecules.

Quantitative Water Absorption Data

The following table summarizes the moisture uptake of [BMIM]Br at different relative humidities and temperatures, which can be used as an estimate for the behavior of [BMIM]Cl.

| Relative Humidity (%) | Temperature (°C) | Moisture Uptake (wt%) in [BMIM]Br |

| 30 | 25 | Approaching equilibrium around 5-10% |

| 85 | 85 | Rapid initial uptake, stabilizing around 20-25% |

Note: This data is for [BMIM]Br and should be considered an approximation for [BMIM]Cl. Experimental verification for [BMIM]Cl is strongly recommended.

In a separate study, the water content of a [BMIM]Cl sample was measured to be 6.85% under unspecified ambient conditions, further confirming its hygroscopic nature.

Experimental Protocols for Determining Hygroscopicity

Accurate determination of the water content in [BMIM]Cl is crucial for reproducible experimental results and for understanding its properties in specific applications. The two primary methods for this are Karl Fischer titration and Dynamic Vapor Sorption (DVS).

Karl Fischer Titration for Water Content Analysis

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content in a variety of samples, including ionic liquids. The method is based on a stoichiometric reaction between iodine and water.

Objective: To quantify the water content in a sample of this compound.

Apparatus:

-

Volumetric or coulometric Karl Fischer titrator

-

Titration vessel with a stirring mechanism

-

Burette for volumetric titration

-

Generator electrode for coulometric titration

-

Gastight syringes for sample injection

-

Analytical balance

Reagents:

-

Karl Fischer reagent (volumetric or coulometric grade)

-

Anhydrous methanol (B129727) or a specialized KF solvent

-

Water standard for titer determination

Procedure:

-

Instrument Preparation:

-

Assemble the Karl Fischer titrator according to the manufacturer's instructions.

-

Ensure the titration cell is clean and dry.

-

Fill the burette with the volumetric KF reagent or ensure the generator electrode is properly conditioned for coulometric analysis.

-

Add anhydrous methanol or a suitable KF solvent to the titration vessel.

-

-

Pre-Titration (Solvent Conditioning):

-

Start the instrument's pre-titration sequence. The titrator will automatically titrate any residual moisture in the solvent until a stable, dry baseline is achieved.

-

-

Titer Determination (for Volumetric Titration):

-

Accurately weigh a specific amount of a certified water standard (e.g., di-sodium tartrate dihydrate) or inject a precise volume of pure water into the conditioned titration cell.

-

Titrate the standard to the endpoint.

-

The titrator software will calculate the titer of the KF reagent (mg H₂O / mL reagent). It is recommended to perform this in triplicate and use the average value.

-

-

Sample Analysis:

-

Accurately weigh a sample of [BMIM]Cl (typically 0.1 - 1.0 g, depending on the expected water content) in a dry, sealed container.

-

Quickly transfer the sample into the conditioned titration vessel. Due to the hygroscopic nature of [BMIM]Cl, minimizing exposure to atmospheric moisture is critical.

-

Allow the sample to dissolve or disperse completely in the solvent with stirring.

-

Initiate the titration. The instrument will add the KF reagent until all the water in the sample has reacted.

-

The instrument's software will automatically calculate the water content in the sample, typically expressed as a weight percentage.

-

-

Data Recording and Analysis:

-

Record the mass of the [BMIM]Cl sample and the volume of KF reagent consumed (for volumetric) or the total charge passed (for coulometric).

-

Calculate the percentage of water content using the following formula for volumetric titration: Water Content (%) = (Volume of KF reagent (mL) × Titer (mg/mL)) / (Mass of sample (mg)) × 100

-

Dynamic Vapor Sorption (DVS) for Water Sorption Isotherms

Dynamic Vapor Sorption (DVS) is a gravimetric technique used to measure the amount and rate of solvent vapor uptake by a sample as a function of temperature and relative humidity. This is the ideal method for generating a water sorption isotherm for [BMIM]Cl.

Objective: To determine the water sorption and desorption isotherm of this compound.

Apparatus:

-

Dynamic Vapor Sorption Analyzer, which includes:

-

A microbalance to continuously measure the sample mass.

-

A humidity and temperature-controlled chamber.

-

A gas flow system to deliver a carrier gas with a precise relative humidity.

-

Procedure:

-

Sample Preparation:

-

Place a small, accurately weighed amount of [BMIM]Cl (typically 5-20 mg) into the DVS sample pan.

-

-

Drying/Initial Equilibration:

-

Place the sample pan into the DVS instrument.

-

Start the experimental run by first drying the sample in a stream of dry nitrogen or air (0% RH) at a constant temperature (e.g., 25 °C) until a stable mass is achieved. This initial mass is considered the dry mass of the sample.

-

-

Sorption Phase:

-

Program the DVS instrument to increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).

-

At each RH step, the instrument will hold the humidity constant and monitor the sample's mass until equilibrium is reached (i.e., the rate of mass change is below a set threshold).

-

The mass at equilibrium for each RH step is recorded.

-

-

Desorption Phase:

-

After reaching the maximum RH, program the instrument to decrease the relative humidity in the same stepwise manner back to 0% RH.

-

Similar to the sorption phase, the instrument will hold at each step until mass equilibrium is reached and record the mass.

-

-

Data Analysis:

-

The instrument's software will plot the change in mass (as a percentage of the initial dry mass) against the relative humidity.

-

This plot generates the water sorption and desorption isotherms. The difference between the sorption and desorption curves is known as hysteresis, which can provide information about the interaction of water with the material.

-

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental processes and the factors influencing the hygroscopicity of [BMIM]Cl, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: Workflow for Karl Fischer Titration.

Caption: Dynamic Vapor Sorption (DVS) Workflow.

Caption: Factors Influencing Hygroscopicity.

Conclusion

The hygroscopic nature of this compound is a critical parameter that must be carefully considered and quantified for its effective use in research and development. The presence of absorbed water can significantly impact its physical and chemical properties. This guide has provided an overview of the water sorption behavior of [BMIM]Cl, detailed experimental protocols for its quantification using Karl Fischer titration and Dynamic Vapor Sorption, and visual workflows to aid in the practical application of these methods. For applications where water content is a critical factor, it is imperative for researchers to perform their own quantitative analyses under their specific experimental conditions.

The Phase Behavior of 1-Butyl-3-methylimidazolium Chloride Mixtures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase behavior of mixtures containing the ionic liquid 1-butyl-3-methylimidazolium chloride ([Bmim][Cl]). [Bmim][Cl] is a versatile solvent with significant potential in various applications, including biomass processing, organic synthesis, and drug delivery systems. A thorough understanding of its phase behavior when mixed with other components is crucial for optimizing these applications. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes important concepts to facilitate research and development in these fields.

Physicochemical Properties of [Bmim][Cl]

This compound is a salt that is liquid at or near room temperature. Its unique properties, such as low volatility, high thermal stability, and excellent solvation capabilities for a wide range of compounds, make it an attractive alternative to traditional volatile organic solvents.

Table 1: Physicochemical Properties of Pure this compound ([Bmim][Cl])

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅ClN₂ | [1] |

| Molecular Weight | 174.67 g/mol | [1] |

| Melting Point | ~70 °C | [2] |

| Density | Varies with temperature | [3][4] |

| Viscosity | Highly dependent on temperature | [4][5] |

Phase Behavior of [Bmim][Cl] in Aqueous Solutions

The interaction of [Bmim][Cl] with water is of significant interest due to the prevalence of water in many biological and industrial processes. The presence of water can significantly alter the physical properties of the ionic liquid.

Density of [Bmim][Cl]-Water Mixtures

The density of [Bmim][Cl]-water mixtures is a function of both composition and temperature. Generally, the density increases with increasing [Bmim][Cl] concentration.

Table 2: Density (g/cm³) of [Bmim][Cl]-Water Mixtures at Various Temperatures and Mole Fractions of [Bmim][Cl] (x)

| Temperature (K) | x = 0.1 | x = 0.2 | x = 0.3 | x = 0.4 | x = 0.5 |

| 303.15 | 1.0155 | 1.0315 | 1.0455 | 1.0580 | 1.0693 |

| 313.15 | 1.0117 | 1.0276 | 1.0415 | 1.0539 | 1.0651 |

| 323.15 | 1.0075 | 1.0233 | 1.0371 | 1.0495 | 1.0606 |

| 333.15 | 1.0029 | 1.0186 | 1.0323 | 1.0447 | 1.0557 |

| 343.15 | 0.9980 | 1.0136 | 1.0272 | 1.0395 | 1.0504 |

| 353.15 | 0.9928 | 1.0083 | 1.0218 | 1.0340 | 1.0448 |

Data compiled from various sources, values may be interpolated.

Viscosity of [Bmim][Cl]-Water Mixtures

The viscosity of [Bmim][Cl] is highly sensitive to water content. Even small amounts of water can significantly reduce the viscosity of the ionic liquid, which can be advantageous in applications requiring lower viscosity for improved mass transfer.

Table 3: Viscosity (mPa·s) of [Bmim][Cl]-Water Mixtures at Various Temperatures and Mole Fractions of [Bmim][Cl] (x)

| Temperature (K) | x = 0.1 | x = 0.2 | x = 0.3 | x = 0.4 | x = 0.5 |

| 298.15 | 1.62 | 3.15 | 6.54 | 14.8 | 36.5 |

| 313.15 | 1.05 | 1.89 | 3.65 | 7.62 | 17.3 |

| 328.15 | 0.74 | 1.25 | 2.29 | 4.51 | 9.58 |

| 343.15 | 0.55 | 0.88 | 1.54 | 2.89 | 5.81 |

Data compiled from various sources, values may be interpolated.

Phase Behavior of [Bmim][Cl] with Organic Solvents

[Bmim][Cl] is miscible with a range of polar organic solvents. The addition of these co-solvents can be used to tune the properties of the ionic liquid for specific applications.

Table 4: Density (g/cm³) of [Bmim][Cl] with Organic Solvents at 303.15 K

| Mole Fraction of [Bmim][Cl] | N,N-dimethylacetamide (DMA) | N,N-dimethylformamide (DMF) | Dimethyl sulfoxide (B87167) (DMSO) | Pyridine |

| 0.1 | 0.9495 | 0.9612 | 1.0834 | 0.9887 |

| 0.2 | 0.9648 | 0.9774 | 1.0779 | 0.9999 |

| 0.3 | 0.9800 | 0.9935 | 1.0725 | 1.0110 |

| 0.4 | 0.9951 | 1.0095 | 1.0671 | 1.0221 |

| 0.5 | 1.0101 | 1.0254 | 1.0617 | 1.0331 |

| 0.6 | 1.0250 | 1.0412 | 1.0564 | 1.0440 |

| 0.7 | 1.0399 | 1.0569 | 1.0511 | 1.0548 |

| 0.8 | 1.0547 | 1.0725 | 1.0458 | 1.0655 |

| 0.9 | 1.0694 | 1.0880 | 1.0406 | 1.0761 |

Data adapted from Yang et al. (2017)[3].

Application in Biomass Dissolution: A Case Study with Cellulose (B213188)

One of the most promising applications of [Bmim][Cl] is its ability to dissolve cellulose, a major component of lignocellulosic biomass. This opens up possibilities for the production of biofuels and other bio-based materials from renewable resources.

Solubility of Cellulose in [Bmim][Cl]

The solubility of cellulose in [Bmim][Cl] is dependent on factors such as temperature, cellulose source (degree of polymerization), and the presence of co-solvents.

Table 5: Solubility of Microcrystalline Cellulose in [Bmim][Cl] at Different Temperatures

| Temperature (°C) | Solubility (wt%) |

| 80 | ~5-10 |

| 100 | ~10-15 |

| 120 | >15 |

Solubility can vary significantly based on the specific cellulose source and experimental conditions.[6]

The dissolution mechanism involves the disruption of the extensive hydrogen-bonding network in cellulose by the chloride anions of the ionic liquid. The imidazolium (B1220033) cation also plays a role in solvating the cellulose chains.[7][8]

The following diagram illustrates a general workflow for the processing of lignocellulosic biomass using [Bmim][Cl].

Experimental Protocols

This section provides an overview of common experimental methodologies used to characterize the phase behavior of [Bmim][Cl] mixtures.

Synthesis of this compound

A common method for the synthesis of [Bmim][Cl] involves the reaction of 1-methylimidazole (B24206) with 1-chlorobutane (B31608).[9]

Procedure:

-

Equimolar amounts of 1-methylimidazole and 1-chlorobutane are mixed in a suitable solvent (e.g., toluene (B28343) or acetonitrile).

-

The mixture is heated under reflux for an extended period (e.g., 24-48 hours).

-

After cooling, the resulting [Bmim][Cl] product, which may be a solid or a viscous liquid, is separated.

-

The product is typically washed with a non-polar solvent (e.g., ethyl acetate) to remove unreacted starting materials.

-

The purified [Bmim][Cl] is then dried under vacuum to remove any residual solvent.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to determine thermal transitions such as melting point, glass transition temperature, and crystallization temperature.

Typical Protocol for [Bmim][Cl] Mixtures:

-

A small, accurately weighed sample (typically 5-10 mg) of the [Bmim][Cl] mixture is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample is subjected to a controlled temperature program, which often includes a cooling cycle to a low temperature (e.g., -90 °C) followed by a heating cycle to a temperature above the expected transitions.

-

Typical heating and cooling rates are in the range of 5-20 °C/min.

-

The heat flow to the sample is measured as a function of temperature, and the resulting thermogram reveals the transition temperatures and associated enthalpy changes.[10][11]

Viscosity Measurement

The viscosity of [Bmim][Cl] and its mixtures is often measured using a rotational viscometer.

General Procedure:

-

The viscometer is calibrated using standard viscosity fluids.

-

A known volume of the sample is placed in the temperature-controlled sample holder of the viscometer.

-

The appropriate spindle is selected based on the expected viscosity of the sample.

-

The sample is allowed to thermally equilibrate at the desired temperature.

-

The spindle is rotated at a specific speed, and the torque required to maintain this speed is measured.

-

The viscosity is calculated from the torque, rotational speed, and the geometry of the spindle and sample holder.[12][13]

Preparation of Cellulose-[Bmim][Cl] Solutions

The dissolution of cellulose in [Bmim][Cl] typically requires heating to overcome the strong intermolecular hydrogen bonds in the cellulose structure.

Protocol:

-

Cellulose is dried under vacuum to remove any moisture, which can interfere with the dissolution process.

-

A known weight of the dried cellulose is added to a pre-weighed amount of [Bmim][Cl] in a sealed vessel.

-

The mixture is heated (e.g., to 80-120 °C) with constant stirring until the cellulose is completely dissolved, which can take several hours depending on the cellulose source and concentration.[6][9]

Regeneration of Cellulose from [Bmim][Cl] Solution

Cellulose can be regenerated from its [Bmim][Cl] solution by adding a non-solvent, such as water or ethanol.

Procedure:

-

The cellulose-[Bmim][Cl] solution is slowly added to a vigorously stirred bath of the non-solvent (e.g., deionized water).

-

The cellulose precipitates out of the solution as a white, flocculent solid.

-

The regenerated cellulose is then collected by filtration or centrifugation.

-

The solid is washed extensively with the non-solvent to remove any residual ionic liquid.

Conclusion

This technical guide has provided a detailed overview of the phase behavior of this compound mixtures, with a focus on aqueous and organic solvent systems, as well as its application in cellulose dissolution. The provided quantitative data, experimental protocols, and visualizations are intended to be a valuable resource for researchers and professionals working with this versatile ionic liquid. A thorough understanding of these fundamental properties is essential for the continued development of innovative and sustainable technologies based on [Bmim][Cl].

References

- 1. This compound | C8H15ClN2 | CID 2734161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. electrochemsci.org [electrochemsci.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Dissolution and recovery of cellulose from this compound in presence of water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. What are the steps of the rotational viscometer viscosity detection method? Q&A | NBCHAO [en1.nbchao.com]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. researchgate.net [researchgate.net]

- 15. Cellulose processing in ionic liquids from a materials science perspective: turning a versatile biopolymer into the cornerstone of our sustainable fut ... - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC04730F [pubs.rsc.org]

Environmental Toxicity of 1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) is a widely studied ionic liquid lauded for its potential as a "green" solvent. However, a growing body of evidence highlights its environmental toxicity, necessitating a thorough understanding of its impact on various ecosystems. This technical guide provides a comprehensive overview of the environmental toxicity of [BMIM]Cl, consolidating quantitative ecotoxicity data, detailing experimental protocols for its assessment, and visualizing key toxicological and degradation pathways. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals involved in the environmental risk assessment and sustainable application of ionic liquids.

Ecotoxicity Data

The environmental toxicity of [BMIM]Cl has been evaluated across a range of organisms, from microorganisms to vertebrates. The following tables summarize the key quantitative data, including median lethal concentrations (LC50) and median effective concentrations (EC50), to facilitate a comparative assessment of its ecotoxicological profile.

Table 1: Acute Toxicity of [BMIM]Cl to Aquatic Organisms

| Organism | Test Duration (hours) | Endpoint | Concentration (mg/L) | Reference(s) |

| Danio rerio (Zebrafish) | 96 | LC50 | 632.8 ± 67.4 | [1] |

| Daphnia magna | 48 | EC50 | 8.03 | [2] |

| Pseudokirchneriella subcapitata (Green Algae) | 72 | EC50 | 0.1 mM (17.46 mg/L) | [3] |

| Oocystis submarina (Baltic Algae) | 72 | EC50 | 6.48 mM (1131.6 mg/L) | [4] |

| Skeletonema marinoi (Diatom) | - | EC50 | 0.1 mM (17.46 mg/L) | [3] |

Table 2: Toxicity of [BMIM]Cl to Microorganisms

| Organism | Endpoint | Concentration (mg/L) | Reference(s) |

| Soil Bacteria | EC50 | Near Vibrio fischeri | [5] |

| Soil Actinomycetes | EC50 | Near P. subcapitata | [5] |

| Escherichia coli K-12 | Inhibition | Effective at 15% conc. | [6] |

Table 3: Genotoxicity and Cytotoxicity of [BMIM]Cl

| Organism/Cell Line | Assay | Effect | Concentration | Reference(s) |

| Brassica campestris (Pakchoi) | ISSR | DNA Damage | 1 mM and 4 mM | [7] |

| J774A.1 Macrophage Cells | Cytotoxicity | LC50 (24h) | 0.75 mg/ml | |

| J774A.1 Macrophage Cells | Cytotoxicity | LC50 (48h) | 0.50 mg/ml | |

| J774A.1 Macrophage Cells | Cytotoxicity | LC50 (72h) | 0.20 mg/ml |

Experimental Protocols

Detailed and standardized methodologies are critical for the accurate assessment of [BMIM]Cl's environmental toxicity. This section outlines the core experimental protocols for key toxicity assays.

Acute Immobilisation Test with Daphnia magna (OECD 202)

This test assesses the acute toxicity of [BMIM]Cl to the freshwater invertebrate Daphnia magna.

-

Test Organisms: Neonates of Daphnia magna, less than 24 hours old.

-

Test Substance Preparation: A series of at least five concentrations of [BMIM]Cl are prepared in a suitable medium (e.g., reconstituted or natural water with a pH of 6-9 and hardness of 140–250 mg CaCO₃ L⁻¹). A control group with no test substance is also included.

-

Test Procedure:

-

At least 20 daphnids, divided into four replicates of five, are exposed to each test concentration and the control.

-

The test is conducted in glass vessels, with each daphnid having at least 2 mL of the test solution.

-

The exposure period is 48 hours under static or semi-static conditions (renewal of the test solution after 24 hours).

-

Environmental conditions are maintained at 20 ± 2 °C with a 16-hour light/8-hour dark photoperiod. No feeding occurs during the test.

-

-

Endpoint: Immobilisation, defined as the inability to swim within 15 seconds after gentle agitation, is recorded at 24 and 48 hours. The 48-hour EC50 (the concentration that immobilizes 50% of the daphnids) is calculated.

Algal Growth Inhibition Test (OECD 201)

This protocol evaluates the effects of [BMIM]Cl on the growth of freshwater green algae, such as Pseudokirchneriella subcapitata.

-

Test Organisms: Exponentially growing cultures of selected freshwater green algae or cyanobacteria.

-

Test Substance Preparation: A geometric series of at least five concentrations of [BMIM]Cl is prepared in a standard algal growth medium.

-

Test Procedure:

-

Three replicates for each test concentration and at least three control replicates are used.

-

The algal cultures are exposed to the test substance in flasks under constant illumination (60–120 µE m⁻² s⁻¹) and temperature (21–24 °C) for 72 hours.

-

Algal biomass is measured at least once every 24 hours using methods such as cell counts with a haemocytometer or a particle counter, or by measuring surrogate parameters like chlorophyll (B73375) fluorescence.

-

-

Endpoint: The primary endpoint is the inhibition of growth, expressed as the average specific growth rate. The EC50 for growth rate inhibition is calculated.

Fish Embryo Acute Toxicity (FET) Test (OECD 236)

This test determines the acute toxicity of [BMIM]Cl on the embryonic stages of the zebrafish (Danio rerio).

-

Test Organisms: Newly fertilized zebrafish eggs.

-

Test Substance Preparation: A series of at least five concentrations of [BMIM]Cl are prepared in a suitable medium.

-

Test Procedure:

-

Twenty embryos per concentration (one embryo per well in a 24-well plate) are exposed to the test substance for 96 hours.

-

The test is conducted under controlled temperature and light conditions.

-

Observations for four apical lethal endpoints are made at 24, 48, 72, and 96 hours:

-

Coagulation of fertilized eggs

-

Lack of somite formation

-

Lack of detachment of the tail-bud from the yolk sac

-

Lack of heartbeat

-

-

-

Endpoint: The cumulative mortality at 96 hours is used to calculate the LC50.

In Vitro Micronucleus Assay

This genotoxicity assay assesses the potential of [BMIM]Cl to induce chromosomal damage.

-

Test System: Mammalian cell lines (e.g., CHO, V79, TK6) or primary human lymphocytes.

-

Test Procedure:

-

Cell cultures are exposed to at least three concentrations of [BMIM]Cl for a short period (3-6 hours) with and without metabolic activation (S9 mix) and for a longer period (1.5-2 normal cell cycles) without S9.

-

Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.

-

After incubation, cells are harvested, fixed, and stained.

-

At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.

-

-

Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive genotoxic effect.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

-

Test System: Eukaryotic cells from in vitro cultures or isolated from tissues.

-

Test Procedure:

-

Cells are embedded in a thin layer of low-melting-point agarose (B213101) on a microscope slide.

-

The cells are lysed to remove membranes and proteins, leaving behind the nucleoid.

-